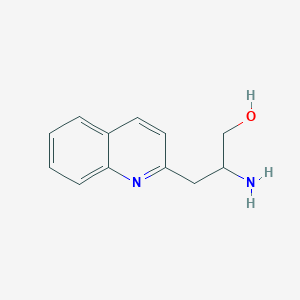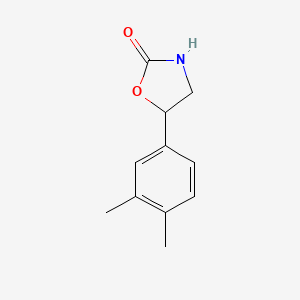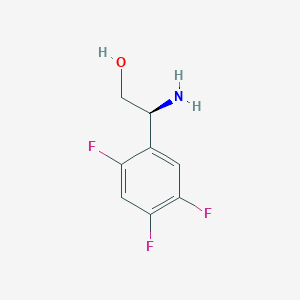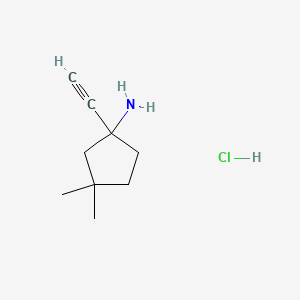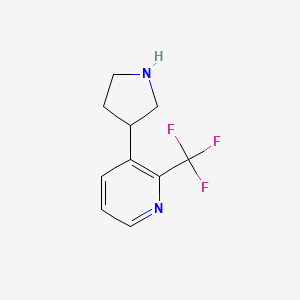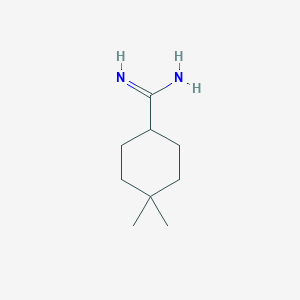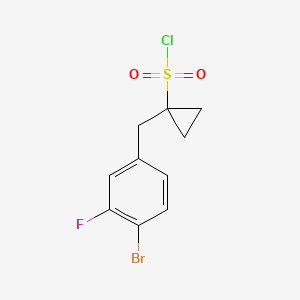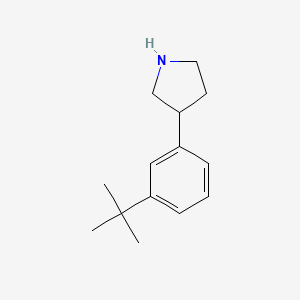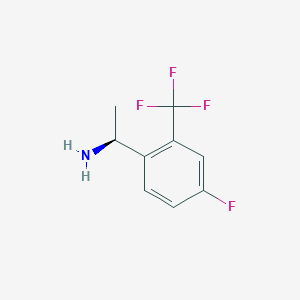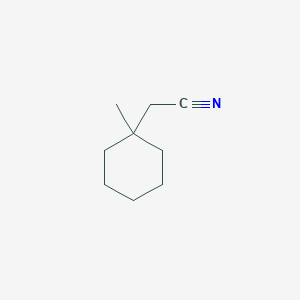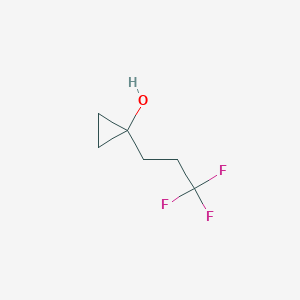
1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol is an organic compound with the molecular formula C6H9F3O It is characterized by the presence of a cyclopropane ring substituted with a trifluoropropyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with 3,3,3-trifluoropropylmagnesium bromide, followed by hydrolysis. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 1-(3,3,3-trifluoropropyl)cyclopropanone.
Reduction: Formation of 1-(3,3,3-trifluoropropyl)cyclopropane.
Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol involves its interaction with various molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
3,3,3-Trifluoro-1-propanol: Similar in structure but lacks the cyclopropane ring.
1-(3,3,3-Trifluoropropyl)cyclopropane: Similar but lacks the hydroxyl group.
Uniqueness: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol is unique due to the combination of the trifluoropropyl group and the cyclopropane ring, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H9F3O |
|---|---|
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
1-(3,3,3-trifluoropropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)4-3-5(10)1-2-5/h10H,1-4H2 |
Clé InChI |
WHVOWXOPHGOZCV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


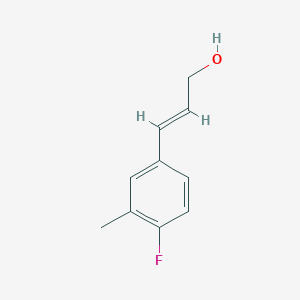
![2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
